3-(3-Hydroxypropyl)imidazolidine-2,4-dione
Overview
Description
3-(3-Hydroxypropyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidinediones. This compound has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study.
Mechanism of Action
Target of Action
The primary targets of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, which play a crucial role in the regulation of electrical signals in neurons and the survival of bacteria .
Mode of Action
this compound interacts with its targets through molecular docking . It binds to the VGCIP, leading to changes in the electrical signals of neurons . This interaction can potentially suppress abnormal neuronal activity, thus exhibiting anticonvulsant effects . Additionally, the compound also binds to bacterial proteins, thereby inhibiting their functions and exhibiting antibacterial properties .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of neurons and bacteria by binding to their respective targets . This interference can disrupt the normal biochemical pathways in these cells, leading to the observed anticonvulsant and antibacterial effects .
Result of Action
The binding of this compound to the VGCIP can potentially suppress abnormal neuronal activity, thus providing anticonvulsant effects . Additionally, the compound’s interaction with bacterial proteins can inhibit their functions, leading to antibacterial effects . These molecular and cellular effects are the direct results of the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione typically involves the reaction of 3-hydroxypropylamine with a suitable carbonyl compound under controlled conditions. The reaction can be carried out using various methods, including condensation reactions, cyclization, and dehydration processes. The choice of reagents and solvents, as well as the reaction temperature and time, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is often scaled up using continuous flow reactors or batch processes. These methods ensure consistent quality and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Hydroxypropyl)imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions can be performed using halogens and other electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can have different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
3-(3-Hydroxypropyl)imidazolidine-2,4-dione has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and modulation of biological pathways.
Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of diseases such as diabetes and neurodegenerative disorders.
Industry: Its use in the production of polymers, coatings, and other industrial materials highlights its versatility.
Comparison with Similar Compounds
Imidazolidine-2,4-dione
1,3-Dimethylimidazolidine-2,4-dione
1,3-Diphenylimidazolidine-2,4-dione
1,3-Diethylimidazolidine-2,4-dione
Properties
IUPAC Name |
3-(3-hydroxypropyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-3-1-2-8-5(10)4-7-6(8)11/h9H,1-4H2,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPYVGNOZIWVHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73973-05-4 | |
Record name | 3-(3-hydroxypropyl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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